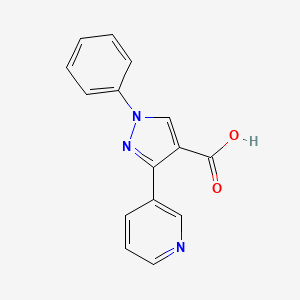

1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid

Overview

Description

1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyrazole core structure substituted with phenyl and pyridinyl groups

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common synthetic route involves the condensation of phenylhydrazine with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine.

Cyclization Reaction: Another method includes the cyclization of 1-phenyl-3-pyridin-3-yl-pyrazole-4-carboxylic acid derivatives under acidic conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, involving various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acetone-water mixture.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of new therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-Phenyl-3-thiophen-3-yl-1H-pyrazole-4-carboxylic acid: Similar structure with a thiophenyl group instead of pyridinyl.

3-Phenyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole core with a phenyl group.

Uniqueness: 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties compared to its thiophenyl or unsubstituted counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid (CAS No. 372107-42-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by various studies and data tables.

The molecular formula for this compound is with a molecular weight of 265.27 g/mol. The predicted boiling point is approximately 474.1 °C, and it has a density of 1.30 g/cm³ .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, 1-Phenyl-3-pyridin-3-yl-1H-pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.4 |

| Breast Cancer | MDA-MB-231 | 6.2 |

| Liver Cancer | HepG2 | 4.8 |

| Colorectal Cancer | HCT116 | 7.0 |

These compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, the compound also demonstrates anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process:

| Activity | IC50 (µM) |

|---|---|

| COX-1 Inhibition | 12.5 |

| COX-2 Inhibition | 9.8 |

The selectivity for COX-2 suggests potential utility in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests:

| Assay | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 15.0 |

| ABTS Radical Scavenging | 18.5 |

These results indicate that the compound can effectively neutralize free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives, including this compound. The study focused on their multi-targeted actions against diabetes and neurodegenerative diseases:

- Anti-diabetic Activity : The compound exhibited potent inhibition against DPP-IV enzyme activity, with an IC50 value of 4.54 nM, indicating its potential use in managing type 2 diabetes.

- Neuroprotective Effects : In vitro studies demonstrated that it could inhibit acetylcholinesterase (AChE), suggesting a role in Alzheimer's disease management .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or dehydrating conditions. For example:

-

Reaction with Ethanol :

Treatment with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ethyl ester. This reaction is analogous to the esterification of structurally related pyrazole-4-carboxylic acids .Example :

Amide Formation

The acid reacts with amines to form amides, often mediated by coupling agents like EDCl or DCC:

-

Reaction with Substituted Amines :

Activation of the carboxylic acid as an acyl chloride (see Section 3) or direct coupling with amines produces pyrazole-4-carboxamides. These derivatives are pharmacologically relevant .Example :

Acid Chloride Formation

Conversion to the acyl chloride facilitates further derivatization:

-

Reagent : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Product : 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbonyl chloride, a reactive intermediate .

Example :

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility for pharmaceutical formulations:

-

Reaction with NaOH :

Oxidation and Reduction

While the compound itself is a carboxylic acid, its precursors (e.g., aldehydes) undergo redox reactions:

-

Oxidation of Aldehyde Precursors :

Pyrazole-4-carbaldehydes are oxidized to carboxylic acids using KMnO₄ or CrO₃ .Example :

Condensation Reactions

The compound participates in condensations with active methylene compounds (e.g., malonic acid) under microwave activation :

-

Reaction with Malonic Acid :

Forms α,β-unsaturated carboxylic acids via Knoevenagel condensation.Example :

Q & A

Q. What are the recommended synthetic routes for 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Basic

The compound can be synthesized via Kabachnik-Fields reactions , where 1-Phenyl-3-aryl/heteroaryl-1H-pyrazol-4-carboxaldehyde reacts with arylamines and dialkyl/diphenyl phosphites under catalytic conditions. Key factors include:

- Catalyst choice : Lewis acids (e.g., ZnCl₂) or solvent-free conditions improve regioselectivity.

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C with 12–24 hr reaction times .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating the carboxylic acid derivative .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Basic

- X-ray crystallography : Resolves hydrogen-bonding networks and confirms the pyrazole-pyridine stacking motif (e.g., intermolecular O–H···N interactions) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., pyridyl proton shifts at δ 7.20–8.50 ppm; pyrazole C=O at ~170 ppm) .

- HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers address contradictions in reported biological activities of pyrazole-4-carboxylic acid derivatives?

Advanced

Discrepancies in bioactivity (e.g., anti-proliferative vs. enzyme-inhibitory effects) arise from:

- Substituent variability : The pyridin-3-yl group enhances mTOR/p70S6K inhibition, while bulkier substituents may reduce solubility .

- Assay conditions : Use standardized protocols (e.g., MTT assays at 48 hr, 10 μM doses) to compare results.

- SAR studies : Systematically modify the phenyl/pyridyl groups and evaluate autophagy induction (LC3-II/LC3-I ratio) to clarify mechanisms .

Q. What strategies improve the compound’s solubility for in vitro studies?

Advanced

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt formation : Convert the carboxylic acid to sodium/potassium salts via NaOH/KOH treatment (pH 7.4 buffer) .

- Derivatization : Esterify the carboxylic acid (e.g., ethyl ester) for cell permeability, followed by intracellular hydrolysis .

Q. How should experimental designs account for substituent effects on catalytic activity?

Advanced

- Computational modeling : DFT calculations predict electron-withdrawing/donating effects of substituents on reactivity (e.g., pyridin-3-yl enhances electrophilicity at C4) .

- Kinetic studies : Monitor reaction rates (UV-Vis or LC-MS) with varying substituents to identify rate-limiting steps .

- Cross-coupling : Introduce halogens (e.g., Cl, Br) at the phenyl ring for Suzuki-Miyaura functionalization .

Q. What safety protocols are critical during handling and storage?

Basic

- PPE : Wear nitrile gloves and goggles to avoid skin/eye irritation (pH < 3 in aqueous solutions) .

- Ventilation : Use fume hoods for weighing/powder handling to prevent inhalation .

- Storage : Keep at –20°C in sealed, desiccated containers to prevent hydrolysis .

Q. How can researchers validate the compound’s stability under physiological conditions?

Advanced

- Forced degradation : Expose to UV light (254 nm, 24 hr), acidic (0.1 M HCl), or oxidative (3% H₂O₂) conditions, then quantify degradation via LC-MS .

- Plasma stability : Incubate with human plasma (37°C, 1 hr) and measure intact compound levels using UPLC-QTOF .

Q. What role does the pyridin-3-yl group play in modulating biological activity?

Advanced

- Target engagement : The pyridin-3-yl moiety enhances binding to kinase ATP pockets (e.g., mTOR) via π-π stacking with Phe residues .

- Solubility-pH profile : Its basic nitrogen (pKa ~4.5) improves solubility in acidic organelles (e.g., lysosomes) during autophagy assays .

Properties

IUPAC Name |

1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-6-2-1-3-7-12)17-14(13)11-5-4-8-16-9-11/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZKQECDRSESIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353766 | |

| Record name | 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372107-42-1 | |

| Record name | 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.